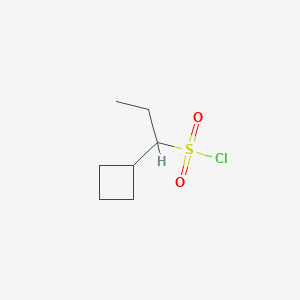![molecular formula C17H14ClNO B13178514 2-chloro-1-[2-(4-methylphenyl)-1H-indol-3-yl]ethanone](/img/structure/B13178514.png)
2-chloro-1-[2-(4-methylphenyl)-1H-indol-3-yl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-1-[2-(4-methylphenyl)-1H-indol-3-yl]ethanone is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound, in particular, has a unique structure that combines a chloro group, a methylphenyl group, and an indole moiety, making it a subject of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-1-[2-(4-methylphenyl)-1H-indol-3-yl]ethanone typically involves the reaction of 2-(4-methylphenyl)-1H-indole with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial production may involve more rigorous purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-chloro-1-[2-(4-methylphenyl)-1H-indol-3-yl]ethanone can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in anhydrous solvents.
Major Products Formed
Substitution Reactions: Products include substituted indole derivatives with various functional groups.
Oxidation Reactions: Products include ketones, carboxylic acids, and other oxidized derivatives.
Reduction Reactions: Products include alcohols and other reduced derivatives.
Applications De Recherche Scientifique
2-chloro-1-[2-(4-methylphenyl)-1H-indol-3-yl]ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Used in the production of specialty chemicals and as an intermediate in various chemical processes.
Mécanisme D'action
The mechanism of action of 2-chloro-1-[2-(4-methylphenyl)-1H-indol-3-yl]ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context and the functional groups present in the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-chloro-1-(4-methylphenyl)ethanone: Similar structure but lacks the indole moiety.
2-chloro-1-(4-hydroxy-2-methylphenyl)ethanone: Similar structure with a hydroxy group instead of a methyl group.
2-chloro-1-(4-methoxyphenyl)ethanone: Similar structure with a methoxy group instead of a methyl group.
Uniqueness
2-chloro-1-[2-(4-methylphenyl)-1H-indol-3-yl]ethanone is unique due to the presence of the indole moiety, which imparts distinct biological activities and chemical reactivity. The combination of the chloro group, methylphenyl group, and indole moiety makes this compound a versatile building block in organic synthesis and a valuable candidate for drug development.
Propriétés
Formule moléculaire |
C17H14ClNO |
|---|---|
Poids moléculaire |
283.7 g/mol |
Nom IUPAC |
2-chloro-1-[2-(4-methylphenyl)-1H-indol-3-yl]ethanone |
InChI |
InChI=1S/C17H14ClNO/c1-11-6-8-12(9-7-11)17-16(15(20)10-18)13-4-2-3-5-14(13)19-17/h2-9,19H,10H2,1H3 |
Clé InChI |
GSXFQXBOVBGOGY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(Propan-2-yl)-2-({[(propan-2-yl)carbamoyl]methyl}amino)acetamide](/img/structure/B13178431.png)
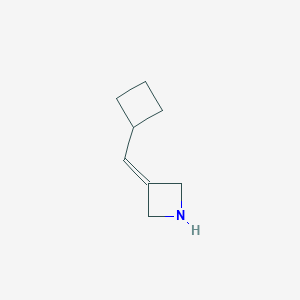
![2-(Propan-2-yl)-2H,4H,5H,7H-pyrano[3,4-c]pyrazole-3-carboxylic acid](/img/structure/B13178437.png)
![6-Bromo-8-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13178439.png)
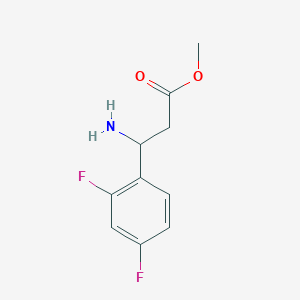
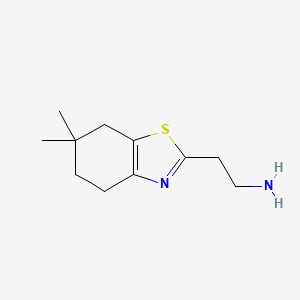
![3-bromo-6-nitro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one](/img/structure/B13178467.png)
![2-[1-(Aminomethyl)-2-methylcyclopentyl]-2-hydroxyacetaldehyde](/img/structure/B13178479.png)
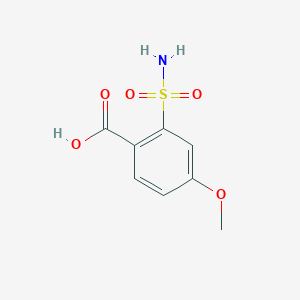
![2-[(Azetidin-1-yl)methyl]-5-methylpyrimidine-4-carboxylic acid](/img/structure/B13178481.png)

